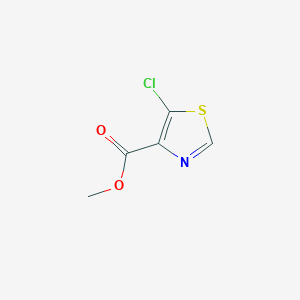

Methyl 5-chlorothiazole-4-carboxylate

Description

BenchChem offers high-quality Methyl 5-chlorothiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chlorothiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUGUIRVEVWZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of Methyl 5-chlorothiazole-4-carboxylate

An In-Depth Technical Guide to the Synthesis of Methyl 5-chlorothiazole-4-carboxylate

Abstract

Methyl 5-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active molecules. The strategic placement of its chloro, ester, and thiazole moieties offers multiple points for chemical modification, making it a highly versatile scaffold. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, optimization strategies, and practical experimental considerations. We will explore the robust and widely adopted Hantzsch thiazole synthesis as the principal pathway, detailing the mechanistic intricacies and the rationale behind precursor selection. Alternative strategies and post-cyclization modifications are also discussed to provide a comprehensive overview for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive scaffold for designing molecules that interact with biological targets. The substitution pattern on the thiazole ring is critical for modulating a compound's pharmacological profile. Methyl 5-chlorothiazole-4-carboxylate, in particular, is a valuable intermediate due to its trifunctional nature. The C4-methyl ester allows for hydrolysis to the corresponding carboxylic acid or amidation, the C5-chloro group can be displaced via nucleophilic aromatic substitution (SNAr) reactions, and the thiazole ring itself can undergo further functionalization.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of Methyl 5-chlorothiazole-4-carboxylate reveals several potential synthetic disconnections. The most direct and convergent strategy involves the formation of the thiazole ring as the key bond-forming event, a strategy embodied by the Hantzsch thiazole synthesis.

This analysis identifies two primary building blocks:

-

A Thioamide : To provide the N1 and C2 atoms of the thiazole ring. Thioformamide is often used to yield a thiazole unsubstituted at the C2 position.[2]

-

A Chlorinated α-Halo-β-ketoester : This component is crucial as it provides the C4, C5, and the attached functional groups. A suitable precursor would be a derivative of methyl acetoacetate that is halogenated at the α-position and chlorinated at the γ-position (which becomes the C5 position).

Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole core.[3] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

Mechanistic Overview

The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, displacing the α-halogen from the carbonyl compound. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[4]

Application to Methyl 5-chlorothiazole-4-carboxylate

The key to successfully synthesizing the target molecule via this route is the selection of an appropriate α-halocarbonyl precursor. A highly effective strategy involves the reaction between a thioamide and an α,α-dihalo-β-ketoester. For instance, reacting methyl 2,2-dichloroacetoacetate with a thioamide in a suitable solvent system provides a direct route to the 5-chlorothiazole core.

Alternative Synthetic Route: Post-Cyclization Halogenation

An alternative, though often less direct, strategy involves forming a thiazole-4-carboxylate intermediate first, followed by the introduction of the chlorine atom at the C5 position.

Sandmeyer Reaction Approach

The Sandmeyer reaction is a powerful tool for converting an aromatic or heteroaromatic primary amine into a halide via a diazonium salt intermediate.[5][6] This pathway would necessitate the synthesis of Methyl 5-aminothiazole-4-carboxylate.

Plausible, but Challenging Pathway:

-

Synthesis of Precursor: Prepare Methyl 5-aminothiazole-4-carboxylate. This can be challenging to synthesize with high regioselectivity.

-

Diazotization: The 5-amino group would be treated with a source of nitrous acid (e.g., NaNO₂ in HCl) at low temperatures (0–5 °C) to form the unstable diazonium salt.[7]

-

Halogenation: The diazonium salt is then reacted with a copper(I) chloride (CuCl) solution to introduce the chloro substituent at the C5 position, with the evolution of nitrogen gas.[5][8]

The primary challenge of this route is the synthesis and stability of the 5-aminothiazole precursor, making the direct Hantzsch approach with a chlorinated substrate generally more efficient.

Detailed Experimental Protocols

The following protocols are representative methodologies for the and its precursors.

Protocol A: Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Related Precursor)

This protocol outlines a common Hantzsch synthesis to produce a related thiazole, illustrating the general principles that can be adapted.

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add ethanol (200 mL) and ethyl acetate (as a 10-35% solution).[9]

-

Reagent Addition: Add thiourea (30.4 g) and a catalytic amount of sodium carbonate (0.3-3.3 g).[9]

-

Heating and Addition: Warm the mixture to 40-55 °C. Begin the dropwise addition of ethyl 2-chloroacetoacetate (33 g) over 20-30 minutes.[9]

-

Reaction: After the addition is complete, raise the temperature to 60-70 °C and maintain for 5-5.5 hours.[9]

-

Work-up: Distill off the majority of the solvent under reduced pressure. Cool the remaining mixture to room temperature and filter to remove any unreacted solids.

-

Purification: Add the filtrate to water (500 mL). Adjust the pH to 9-10 with a 30% sodium hydroxide solution while stirring. The product will precipitate.[9]

-

Isolation: Collect the solid by filtration and dry under vacuum to yield the final product.

-

Self-Validation: This method is reported to produce yields greater than 98% with a melting point of 172-173 °C.[9] Characterization would be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol B: Esterification of a Thiazole Carboxylic Acid

Should the synthesis yield 5-chlorothiazole-4-carboxylic acid, a final esterification step is required.

-

Reaction Setup: Suspend 5-chlorothiazole-4-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.5-2.0 eq) or concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.[10]

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

-

Isolation: Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 5-chlorothiazole-4-carboxylate.

Data Summary & Comparison of Synthetic Routes

The choice of synthetic strategy depends on factors like starting material availability, scalability, and overall efficiency.

| Parameter | Route 1: Direct Hantzsch Synthesis | Route 2: Sandmeyer Reaction |

| Key Starting Materials | Chlorinated α-halo-β-ketoester, Thioamide | 5-Aminothiazole-4-carboxylate, NaNO₂, CuCl |

| Number of Steps | Typically 1-2 steps | 2-3 steps (including precursor synthesis) |

| Overall Yield | Generally good to excellent | Variable, often moderate due to precursor instability |

| Advantages | Convergent, high atom economy, often single-pot | Utilizes common and well-understood reactions |

| Disadvantages | Requires specialized chlorinated starting materials | Precursor synthesis can be low-yielding; diazonium salts are unstable and potentially hazardous[8] |

Conclusion and Future Perspectives

The is most efficiently achieved through a convergent Hantzsch thiazole synthesis utilizing a chlorinated α-halocarbonyl precursor. This approach offers superior step economy and typically higher overall yields compared to multi-step sequences involving post-cyclization halogenation. While the Sandmeyer reaction remains a viable tool in the chemist's arsenal, its application here is hampered by the challenges associated with the required 5-aminothiazole intermediate.

Future research in this area will likely focus on developing even more streamlined and environmentally benign synthetic methods. This could include the use of novel catalysts to perform direct C-H chlorination at the C5 position or the development of flow chemistry protocols to safely handle potentially hazardous intermediates and improve reaction efficiency and scalability. As a key building block, optimizing the will continue to be a priority for the pharmaceutical and fine chemical industries.

References

- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google P

-

Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues... - ResearchGate. (URL: [Link])

-

D'Andrea, P., et al. (2019). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Molecules, 24(21), 3873. (URL: [Link])

- US3274207A - Processes for preparing thiazole carboxylic acids - Google P

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: [Link])

-

Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Sandmeyer Reaction - GeeksforGeeks. (URL: [Link])

-

Singh, J., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Research Reviews, 14(2), 116-141. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. (URL: [Link])

-

Hantzsch Thiazole Synthesis - SynArchive. (URL: [Link])

-

Amini, M., et al. (2005). Synthesis and Characterization of 2-Alkyl-1-[4-(5-carboxy-1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H- imidazole-5-carboxaldehydes. Asian Journal of Chemistry, 17(4), 4681-4684. (URL: [Link])

-

D'Auria, M., et al. (2009). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Letters in Organic Chemistry, 6(5), 409-412. (URL: [Link])

-

Gębczak, K., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. (URL: [Link])

- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxyl

- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google P

- EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)

-

Gębczak, K., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. (URL: [Link])

-

Sadashiva, M. P., et al. (2014). Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. New Journal of Chemistry, 38(5), 2132-2138. (URL: [Link])

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google P

-

A one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and sulphur-Claisen type rearrangement reactions of the corresponding S-allyl/propargyl compounds - ResearchGate. (URL: [Link])

-

PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885 - EPO. (URL: [Link])

-

2-amino-4-methylthiazole - Organic Syntheses Procedure. (URL: [Link])

-

Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives - ResearchGate. (URL: [Link])

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (URL: [Link])

- WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google P

-

esterification - alcohols and carboxylic acids - Chemguide. (URL: [Link])

-

Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC. (URL: [Link])

Sources

- 1. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Starting Materials for Methyl 5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chlorothiazole-4-carboxylate is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, with a detailed focus on the selection and rationale behind the choice of starting materials. We will explore the foundational Hantzsch thiazole synthesis, subsequent functional group manipulations including chlorination and deamination, and the final esterification, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive moiety for the design of enzyme inhibitors, receptor agonists, and other bioactive molecules. Methyl 5-chlorothiazole-4-carboxylate, with its strategically placed functional groups, serves as a versatile starting point for the elaboration of more complex molecular architectures. The chloro and ester functionalities provide orthogonal handles for further chemical transformations, enabling the exploration of diverse chemical space in the quest for novel therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of methyl 5-chlorothiazole-4-carboxylate reveals a convergent synthetic strategy. The final methyl ester can be readily formed from the corresponding carboxylic acid. The 5-chloro-substituted thiazole core can be envisioned as arising from a thiazole precursor bearing an activating group at the 2-position, which facilitates chlorination at the 5-position, followed by the removal of the activating group. A common and effective activating group for this purpose is an amino group. This leads to the key intermediate, a 2-aminothiazole-4-carboxylate, which can be synthesized via the well-established Hantzsch thiazole synthesis.

Figure 1: Retrosynthetic analysis of methyl 5-chlorothiazole-4-carboxylate.

The Cornerstone: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The most common and efficient entry point to the thiazole core of our target molecule is the Hantzsch thiazole synthesis. This robust reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of ethyl 2-aminothiazole-4-carboxylate, the readily available starting materials are ethyl bromopyruvate and thiourea.[1]

Starting Materials and Rationale

| Starting Material | Structure | Rationale for Selection |

| Ethyl bromopyruvate |  | Provides the C4 and C5 atoms of the thiazole ring, as well as the ethyl carboxylate group. The bromine atom serves as a leaving group for the initial nucleophilic attack by the sulfur of thiourea. |

| Thiourea |  | Acts as the source of the nitrogen and sulfur atoms of the thiazole ring, and the amino group at the 2-position. |

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate in an SN2 fashion.

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where one of the amino groups of the thiourea moiety attacks the carbonyl carbon of the pyruvate.

-

Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form the aromatic thiazole ring.

Figure 2: Reaction scheme for the Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate.

Experimental Protocol

A general procedure for the synthesis of ethyl 2-aminothiazole-4-carboxylate is as follows:

-

To a stirred solution of thiourea (1.2 mmol) in ethanol (2 mL) is added ethyl bromopyruvate (1 mmol).

-

The reaction mixture is heated to 70°C for 1 hour.[1]

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration and dried to afford ethyl 2-aminothiazole-4-carboxylate.[1]

Introduction of the Chloro Substituent: Chlorination at the 5-Position

With the 2-aminothiazole-4-carboxylate core in hand, the next critical step is the introduction of the chlorine atom at the 5-position. The electron-donating amino group at the 2-position activates the thiazole ring towards electrophilic substitution, making the 5-position particularly susceptible to halogenation.

Chlorinating Agents and Rationale

| Chlorinating Agent | Rationale for Selection |

| Sulfuryl chloride (SO₂Cl₂) | A common and effective reagent for the chlorination of electron-rich aromatic and heteroaromatic compounds. It provides a source of electrophilic chlorine. |

| N-Chlorosuccinimide (NCS) | A milder and more selective chlorinating agent compared to sulfuryl chloride, often used when over-chlorination or side reactions are a concern. |

Experimental Protocol (Conceptual)

A representative protocol for the chlorination would involve:

-

Dissolving ethyl 2-aminothiazole-4-carboxylate in a suitable inert solvent (e.g., chloroform, dichloromethane, or acetic acid).

-

Cooling the solution to 0-5°C.

-

Slowly adding a solution of the chlorinating agent (e.g., sulfuryl chloride) while maintaining the low temperature.

-

Stirring the reaction mixture at low temperature until the reaction is complete.

-

Quenching the reaction with a suitable reagent (e.g., a saturated solution of sodium bicarbonate) and extracting the product.

Unmasking the Carboxylic Acid: Ester Hydrolysis

For the subsequent deamination step, the ethyl ester is typically hydrolyzed to the corresponding carboxylic acid. This transformation is straightforward and can be achieved under either acidic or basic conditions.

Hydrolysis Conditions

| Condition | Reagents | Rationale |

| Basic Hydrolysis | Aqueous sodium hydroxide or potassium hydroxide followed by acidification. | Saponification is an irreversible process, driving the reaction to completion. The resulting carboxylate salt is protonated in a separate acidification step. |

| Acidic Hydrolysis | Aqueous hydrochloric acid or sulfuric acid. | A reversible process that is driven to completion by using a large excess of water. |

Removal of the Activating Group: Deamination of the 2-Amino Group

The 2-amino group, having served its purpose of activating the ring for chlorination, must now be removed. This is typically achieved through a diazotization reaction followed by a reduction of the diazonium salt.

The Sandmeyer-type Reaction for Deamination

The Sandmeyer reaction is a versatile method for the conversion of an aryl or heteroaryl amino group into a variety of other functional groups via a diazonium salt intermediate.[2][3][4] For deamination, the diazonium salt is treated with a reducing agent.

Reaction Mechanism

-

Diazotization: The 2-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[5][6]

-

Reduction: The diazonium salt is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), which reduces the diazonium group to a hydrogen atom, effectively removing the amino group.

Figure 3: Reaction scheme for the deamination of 2-amino-5-chlorothiazole-4-carboxylic acid.

The Final Step: Esterification to Methyl 5-chlorothiazole-4-carboxylate

The final step in the synthesis is the esterification of 5-chlorothiazole-4-carboxylic acid to its methyl ester. This can be accomplished through several standard methods.

Esterification Methods

| Method | Reagents | Rationale |

| Fischer Esterification | Methanol and a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).[7] | A classic and cost-effective method, particularly for simple alcohols like methanol. The reaction is driven to completion by using a large excess of the alcohol. |

| Reaction with Thionyl Chloride followed by Methanol | Thionyl chloride (SOCl₂) followed by methanol.[8][9] | The carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with methanol to form the ester. This method is often higher yielding and proceeds under milder conditions than Fischer esterification. |

Experimental Protocol (Fischer Esterification)

-

Suspend 5-chlorothiazole-4-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield methyl 5-chlorothiazole-4-carboxylate.

Conclusion

The synthesis of methyl 5-chlorothiazole-4-carboxylate is a multi-step process that relies on a foundation of classic and reliable organic reactions. The strategic selection of starting materials, beginning with the readily available components for the Hantzsch thiazole synthesis, is paramount to an efficient and successful synthetic campaign. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents for each subsequent transformation—chlorination, hydrolysis, deamination, and esterification—empowers researchers to optimize reaction conditions and troubleshoot potential challenges. This guide provides a solid framework for the synthesis of this valuable building block, paving the way for its application in the discovery and development of novel therapeutic agents.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- BenchChem. (2025). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol. BenchChem Technical Support.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- LS College. (2022, January 21). Sandmeyer reaction.

- Akhtar, T., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2491-2524.

- Master Organic Chemistry. (2018, December 3).

- Ejaz, S., et al. (2023). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.

- RSC Publishing. (2024, September 2).

- Semantic Scholar. (n.d.).

- PubMed. (2015, August 13). Ethyl 2-((4-Chlorophenyl)amino)

- Hantzsch, A., & Weber, J. H. (1887). Ueber Condensationen von Thioharnstoff und Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

- PMC. (n.d.).

- Sigma-Aldrich. (n.d.). ETHYL 2-AMINO-4-(4-CHLOROPHENYL)

- ECHEMI. (n.d.).

- ResearchGate. (n.d.). Synthesis of 5-chloroisoxazole-4-carbonyl chlorides.

- Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).

- PMC. (n.d.).

- ResearchGate. (2025, August 9). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines.

- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.

- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl)

- PMC. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

- ResearchGate. (n.d.). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)

- BenchChem. (2025). Application Notes and Protocols: 2-(1-Aminoethyl)

- European Patent Office. (2010, April 28).

- Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry.

- Google Patents. (n.d.).

- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.

Sources

- 1. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 9. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chlorothiazole-4-carboxylate is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its substituted thiazole core is a common motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known and inferred physical and chemical properties of Methyl 5-chlorothiazole-4-carboxylate, a detailed plausible synthetic route with a step-by-step protocol, and an analysis of its expected chemical reactivity. Furthermore, this guide explores its potential applications in drug development, drawing parallels with structurally related compounds that have demonstrated notable pharmacological activities. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. This structural motif is present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The electronic properties of the thiazole ring, coupled with the ability to introduce diverse substituents at various positions, make it an attractive template for the design of novel therapeutic agents. The introduction of a chlorine atom and a methyl carboxylate group, as in Methyl 5-chlorothiazole-4-carboxylate, offers unique opportunities for further chemical modification and exploration of its pharmacological potential.

Physicochemical Properties

Direct experimental data for Methyl 5-chlorothiazole-4-carboxylate is limited in publicly accessible literature. The following properties are a combination of available data from commercial suppliers and inferred characteristics based on structurally similar compounds.

Table 1: Physical and Chemical Properties of Methyl 5-chlorothiazole-4-carboxylate

| Property | Value | Source/Justification |

| IUPAC Name | methyl 5-chloro-1,3-thiazole-4-carboxylate | - |

| CAS Number | 1784463-68-8 | [4] |

| Molecular Formula | C₅H₄ClNO₂S | [4] |

| Molecular Weight | 177.61 g/mol | [4] |

| Physical Form | Solid | [4] |

| Melting Point | Not available. Expected to be a solid with a defined melting point based on its physical form. | Inferred |

| Boiling Point | Not available. | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from related thiazole esters. |

| InChI Key | CBUGUIRVEVWZGR-UHFFFAOYSA-N | [4] |

Synthesis and Purification

A plausible and efficient method for the synthesis of Methyl 5-chlorothiazole-4-carboxylate is via the esterification of the corresponding carboxylic acid, 5-chlorothiazole-4-carboxylic acid. This precursor can be synthesized through established methods for thiazole ring formation.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available reagents. The first step involves the construction of the 5-chlorothiazole-4-carboxylic acid core, followed by an esterification reaction to yield the final product. A common method for thiazole synthesis is the Hantzsch thiazole synthesis, though other routes are possible. A plausible route starting from a suitable α-haloketone and a thioamide can be proposed. However, a more direct approach would be the esterification of the pre-formed 5-chlorothiazole-4-carboxylic acid.

Figure 1: Proposed two-step synthesis of Methyl 5-chlorothiazole-4-carboxylate.

Experimental Protocol: Fischer Esterification

This protocol describes the esterification of 5-chlorothiazole-4-carboxylic acid. The synthesis of the starting carboxylic acid would follow established literature procedures for thiazole synthesis which are often specific to the desired substitution pattern[5][6].

Materials:

-

5-chlorothiazole-4-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chlorothiazole-4-carboxylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents, serving as both reactant and solvent).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Partition the residue between dichloromethane (or ethyl acetate) and water.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude Methyl 5-chlorothiazole-4-carboxylate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Figure 2: Detailed workflow for the Fischer esterification of 5-chlorothiazole-4-carboxylic acid.

Chemical Reactivity and Stability

The chemical reactivity of Methyl 5-chlorothiazole-4-carboxylate is dictated by the interplay of its functional groups: the thiazole ring, the chloro substituent, and the methyl ester.

Reactivity of the Thiazole Ring

The thiazole ring is aromatic and generally stable. The nitrogen atom at position 3 deactivates the ring towards electrophilic substitution, while the sulfur atom at position 1 can influence the regioselectivity of such reactions. The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, especially when a good leaving group is present[7][8].

Nucleophilic Aromatic Substitution (SNAr) at the C5-Chloro Position

The chlorine atom at the C5 position is a potential site for nucleophilic aromatic substitution. However, the reactivity at this position is generally lower than at the C2 position in thiazoles[7]. The electron-withdrawing methyl carboxylate group at the adjacent C4 position may provide some activation for SNAr reactions at C5. Common nucleophiles that could potentially displace the chlorine include amines, thiols, and alkoxides, likely requiring elevated temperatures.

Reactions of the Methyl Ester

The methyl ester group can undergo typical ester reactions:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the formation of a different ester.

-

Amidation: Reaction with amines, often at elevated temperatures or with the use of coupling agents after hydrolysis to the carboxylic acid, can form the corresponding amides.

Figure 3: Key reactive sites and potential transformations of Methyl 5-chlorothiazole-4-carboxylate.

Stability and Storage

Based on information for similar compounds, Methyl 5-chlorothiazole-4-carboxylate is expected to be stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent potential degradation[4].

Applications in Drug Development

-

Anticancer Activity: Numerous substituted thiazole derivatives have been investigated for their potential as anticancer agents[9][10]. The thiazole ring can act as a scaffold to orient substituents in a way that allows for potent and selective interactions with biological targets such as kinases or tubulin. The presence of the chloro and ester functionalities on Methyl 5-chlorothiazole-4-carboxylate provides handles for the synthesis of a library of analogs for screening against various cancer cell lines.

-

Antimicrobial Agents: The thiazole nucleus is a component of several antimicrobial drugs. Derivatives of thiazole-4-carboxylic acid have shown promising activity against a range of bacteria and fungi[3]. The chloro substituent on Methyl 5-chlorothiazole-4-carboxylate could be displaced by various nucleophiles to generate novel compounds with potential antimicrobial properties.

-

Enzyme Inhibition: The structural features of thiazole derivatives make them suitable candidates for the design of enzyme inhibitors. The ability to functionalize the ring and its substituents allows for the optimization of binding to the active sites of target enzymes.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Methyl 5-chlorothiazole-4-carboxylate. The following guidelines are based on the GHS information for this compound and general practices for handling chlorinated heterocyclic compounds[4][11][12][13].

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Handling:

-

Avoid direct contact with the substance.

-

Avoid inhalation of dust or vapors.

-

Ensure adequate ventilation.

Storage:

-

Store in a cool, well-ventilated area in a tightly closed container[4].

-

Recommended storage is at 2-8°C under an inert atmosphere[4].

Conclusion

Methyl 5-chlorothiazole-4-carboxylate represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse, its structural features suggest a rich chemical reactivity that can be exploited for the synthesis of diverse libraries of novel compounds. The thiazole-4-carboxylate core is a well-established pharmacophore, and the presence of a chlorine atom provides a key handle for further derivatization. Future research focused on the synthesis, characterization, and biological evaluation of derivatives of Methyl 5-chlorothiazole-4-carboxylate is warranted and holds the potential to uncover new therapeutic agents for a range of diseases.

References

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. RSC Publishing. Retrieved March 7, 2026, from [Link]

-

ISCA. (2015, March 18). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Retrieved March 7, 2026, from [Link]

-

Taylor & Francis. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Retrieved March 7, 2026, from [Link]

-

The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (2019, December 25). MDPI. Retrieved March 7, 2026, from [Link]

-

The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (2019, December 25). PubMed. Retrieved March 7, 2026, from [Link]

-

MDPI. (2025, March 17). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

MDPI. (2021, January 27). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved March 7, 2026, from [Link]

-

New Journal of Chemistry. (n.d.). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. RSC Publishing. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Results of the nucleophilic substitution of chlorine in.... Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Retrieved March 7, 2026, from [Link]

-

ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.

-

ResearchGate. (2016, April 13). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2021, May 14). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved March 7, 2026, from [Link]

-

PMC. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

-

MDPI. (2023, April 25). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). US20170240541A1 - Process for preparing thiazole derivatives.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved March 7, 2026, from [Link]

-

MOST Wiedzy. (2025, May 14). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. Retrieved March 7, 2026, from [Link]

-

ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved March 7, 2026, from [Link]

-

Ecolink. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved March 7, 2026, from [Link]

-

Jetir.Org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved March 7, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Chlorine - Hazardous Substance Fact Sheet. Retrieved March 7, 2026, from [Link]

-

PMC. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved March 7, 2026, from [Link]

Sources

- 1. Research Journal of Chemical Sciences : Ultrasonic Insight into Substituted Thiazoles and its Biological Activity - ISCA [isca.me]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 12. ecolink.com [ecolink.com]

- 13. nj.gov [nj.gov]

Structural Characterization of Methyl 5-chlorothiazole-4-carboxylate

Technical Guide & Validation Protocol

Part 1: Executive Summary & Structural Logic

Methyl 5-chlorothiazole-4-carboxylate (CAS: 1784463-68-8) is a critical heterocyclic building block, distinct from its isomers (e.g., the 2-chloro analog) due to the specific reactivity of the C2 position. This guide provides a definitive structural characterization protocol. Unlike generic datasheets, this document focuses on differential diagnosis —how to chemically and spectroscopically distinguish this molecule from its likely synthetic impurities and regioisomers.

The Molecule at a Glance

| Feature | Specification |

| IUPAC Name | Methyl 5-chloro-1,3-thiazole-4-carboxylate |

| CAS Number | 1784463-68-8 |

| Molecular Formula | C |

| Molecular Weight | 177.61 g/mol |

| Key Functional Groups | Thiazole Core, Methyl Ester (C4), Chlorine (C5) |

| Physical State | White to off-white solid (typically) or crystalline powder |

Synthetic Context & Impurity Logic

To characterize the molecule accurately, one must understand its origin. The most common synthetic route involves the electrophilic chlorination of Methyl thiazole-4-carboxylate .

-

Precursor: Methyl thiazole-4-carboxylate (Contains H at C5).[1]

-

Reaction: Electrophilic aromatic substitution (EAS) at C5 using reagents like NCS (N-chlorosuccinimide) or SO

Cl -

Critical Impurity: Unreacted starting material (H-5 species) or over-chlorination (2,5-dichloro species).

Part 2: Spectroscopic Characterization (The Validation Protocol)

This section details the "Self-Validating" analytical workflow. The data provided serves as a reference standard.

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the primary tool for purity assessment. The key to validation is the absence of the C5-proton and the presence of the C2-proton.

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Diagnostic |

| 8.90 - 9.05 | Singlet (s) | 1H | H-2 (Thiazole Ring) | Deshielded by adjacent N and S. Confirms thiazole ring integrity. |

| 3.85 - 3.95 | Singlet (s) | 3H | -OCH | Characteristic ester methoxy group. |

| Missing | Doublet/Singlet | N/A | H-5 | CRITICAL: If a peak appears ~8.4 ppm, the sample contains unreacted starting material. |

Mechanistic Insight: In the precursor (Methyl thiazole-4-carboxylate), you would observe two aromatic signals: H2 (~8.9 ppm) and H5 (~8.4 ppm). The chlorination at C5 removes the H5 signal. Therefore, a pure spectrum must show only one aromatic singlet .

Carbon-13 NMR ( C NMR)

The

| Chemical Shift ( | Carbon Type | Assignment | Notes |

| ~161.0 | C=O | Carbonyl (Ester) | Typical ester carbonyl shift. |

| ~153.0 | CH | C-2 | Most deshielded ring carbon (between N and S). |

| ~142.0 | C_quat | C-4 | Quaternary carbon attached to the ester. |

| ~128.0 | C_quat | C-5 (C-Cl) | Upfield shift relative to C-4 due to Cl substitution effects and resonance. |

| ~52.5 | CH | -OCH | Methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the definitive "fingerprint" for the chlorine atom due to its natural isotopic abundance.

-

Ionization Mode: ESI (+) or EI

-

Molecular Ion (M

): m/z 177.0 -

Isotope Pattern: The presence of a single Chlorine atom dictates a 3:1 ratio between the M

(177) and M+2 (179) peaks.-

Observation: If the M+2 peak is missing or the ratio is different, the chlorine is absent.

-

-

Fragmentation Logic:

-

m/z 146 (M - 31): Loss of -OCH

(formation of acylium ion). -

m/z 118 (M - 59): Loss of -COOCH

(loss of entire ester group).

-

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at 1710–1730 cm

(Ester). -

C-H Stretch (Aromatic): Weak band > 3000 cm

(C2-H). -

C-Cl Stretch: Characteristic bands in the fingerprint region (600–800 cm

), though often obscured by ring modes.

Part 3: Visualization & Workflows

Structural Validation Decision Tree

This diagram guides the researcher through the logic of confirming the structure and rejecting impurities.

Figure 1: Step-by-step logic for validating CAS 1784463-68-8 against common synthetic pitfalls.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation helps in interpreting MS/MS data during impurity profiling.

Figure 2: Predicted fragmentation pattern for Methyl 5-chlorothiazole-4-carboxylate.

Part 4: Experimental Protocols

HPLC Purity Method (Generic Gradient)

To ensure the material is suitable for drug development (typically >95% purity), use the following method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Ester).

-

Expected Retention: The 5-chloro derivative is more lipophilic than the non-chlorinated precursor.

-

Precursor (Start Material): Elutes earlier (more polar).

-

Product (5-Cl): Elutes later.

-

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiazole esters can be sensitive to hydrolysis under moist conditions.

-

Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. Sparingly soluble in water.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122369677 (Methyl 5-chlorothiazole-4-carboxylate). PubChem. Available at: [Link]

- Barton, D. H. R., et al. "Synthesis and properties of thiazole derivatives." Comprehensive Heterocyclic Chemistry. (General reference for Thiazole chemical shifts).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for general NMR shift prediction of thiazoles).

Sources

The Thiazole Pharmacophore: A Technical Guide to Structure-Activity Relationships and Therapeutic Applications

Executive Summary & Chemical Foundation

The thiazole ring (1,3-thiazole) is a five-membered heterocyclic compound containing sulfur and nitrogen.[1][2][3][4] In modern drug discovery, it is often termed a "wonder nucleus" due to its ability to withstand metabolic cleavage while participating in diverse non-covalent interactions (hydrogen bonding,

From a pharmacochemical perspective, the thiazole ring acts as a bioisostere for pyridine and benzene rings, often improving the lipophilicity and metabolic stability of a drug candidate.

Electronic Architecture

The biological versatility of thiazole stems from its electronic distribution:

-

Sulfur Atom (Position 1): Contributes a lone pair to the

-system, ensuring aromaticity (6 -

Nitrogen Atom (Position 3): Possesses a lone pair in an

orbital orthogonal to the -

C2 Position: The most acidic proton lies here; it is susceptible to nucleophilic attack if a leaving group is present, or deprotonation for lithiation.

-

C5 Position: The most electron-rich carbon, preferred site for electrophilic aromatic substitution.

Structure-Activity Relationships (SAR)[1]

Understanding the SAR of substituted thiazoles is critical for rational drug design. The substitution pattern dictates the therapeutic class.

SAR Logic Map

The following diagram illustrates the functional impact of substitutions at the C2, C4, and C5 positions.

Figure 1: Functional mapping of the thiazole ring. Substituents at specific positions drive distinct biological outcomes.

Therapeutic Applications: Mechanisms & Data[5][6]

Anticancer Activity

Thiazoles are prominent in oncology, primarily acting through two mechanisms: Kinase Inhibition (e.g., Dasatinib) and Tubulin Stabilization (e.g., Epothilones).

-

Mechanism 1: Src/Abl Kinase Inhibition.

-

Mechanism 2: Microtubule Stabilization.

-

Drug: Epothilones (A and B).

-

Action: The thiazole moiety mimics the interaction of Taxol, stabilizing microtubules and causing cell cycle arrest at the G2/M phase.

-

Comparative Potency Data (Representative IC50 Values)

| Compound Class | Target | Cell Line | IC50 (nM) | Reference |

| Dasatinib | Src/Abl Kinase | K562 (CML) | < 1.0 | [1] |

| Epothilone B | Tubulin | HeLa (Cervical) | 0.3 - 2.5 | [2] |

| Synthetic Thiazole 4f | VEGFR-2 | MCF-7 (Breast) | 93.0 | [3] |

| Sunitinib (Control) | VEGFR-2 | MCF-7 (Breast) | 59.0 | [3] |

Antimicrobial Activity

Historically, Sulfathiazole was a premier sulfonamide antibiotic. Modern derivatives target:

-

DNA Gyrase B: Essential for bacterial DNA replication.

-

Enoyl-ACP Reductase (FabI): Critical for fatty acid synthesis.

Scientist's Note: The presence of a hydrazone linker at C2 often amplifies antibacterial activity against Gram-negative strains by improving membrane permeability.

Experimental Protocols

As a senior scientist, I prioritize protocols that are robust and self-validating. The Hantzsch Thiazole Synthesis remains the gold standard due to its reliability, but modern modifications (microwave/ultrasound) improve yields.

Protocol: Hantzsch Thiazole Synthesis (Standard Reflux)

Objective: Synthesis of 2-amino-4-arylthiazole derivatives. Reaction Type: Condensation cyclization.

Reagents:

- -Haloketone (e.g., Phenacyl bromide) - Caution: Lachrymator

-

Thiourea (or Thioamide derivative)[6]

-

Solvent: Ethanol or Methanol (Absolute)

-

Base: Triethylamine (optional, for neutralization)

Workflow Diagram:

Figure 2: Step-by-step workflow for the Hantzsch synthesis of 2-aminothiazoles.

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of phenacyl bromide in 20 mL of absolute ethanol.

-

Addition: Add 11 mmol (1.1 eq) of thiourea. The slight excess ensures complete consumption of the lachrymatory bromide.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (

C) for 2–4 hours.-

Validation: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the bromide spot (

) and the appearance of a polar product spot (

-

-

Workup: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.[6]

-

Neutralization: Pour the mixture into 100 mL of ice-water. Basify to pH 8–9 using saturated aqueous

or -

Purification: Filter the solid precipitate. Recrystallize from ethanol/water to obtain pure crystals.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 of synthesized thiazoles against cancer cell lines (e.g., MCF-7).

-

Seeding: Seed cells (

cells/well) in 96-well plates. Incubate for 24h at -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

M to 100-

Control: Vehicle control (0.1% DMSO) and Positive control (Doxorubicin).

-

-

Incubation: Incubate for 48h.

-

Development: Add 20

L MTT reagent (5 mg/mL). Incubate for 4h. -

Solubilization: Discard supernatant. Add 100

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate % viability relative to control.

Mechanism of Action: Kinase Signaling Pathway

The following diagram details how thiazole-based inhibitors (like Dasatinib) interrupt downstream oncogenic signaling.

Figure 3: Mechanism of action for Thiazole-based Kinase Inhibitors disrupting the MAPK/ERK pathway.

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

-

Altmann, K. H., et al. (2000). Epothilones and related structures—a new class of microtubule inhibitors with potent in vivo antitumor activity. Biochimica et Biophysica Acta.

-

El-Moghazy, S. M., et al. (2023). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules.

-

Mishra, C. B., et al. (2015).[7] Thiazole: A promising heterocycle for the development of potent CNS active agents. European Journal of Medicinal Chemistry.

-

Ayati, A., et al. (2019). Thiazole in the pathogenic microbe world: A review of the synthesis and biological applications. Future Medicinal Chemistry.

Sources

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. jchemrev.com [jchemrev.com]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

Technical Guide: Functionalization Strategies for Methyl 5-chlorothiazole-4-carboxylate

Strategic Profile: The Scaffold

Methyl 5-chlorothiazole-4-carboxylate represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike simple thiazoles, this trisubstituted core offers a dense arrangement of orthogonal reactivity vectors, allowing for rapid diversification into 3D chemical space.

Key Physicochemical Attributes[1][2][3]

-

Lipophilicity Modulation: The C5-chlorine atom increases

relative to the hydro-analog, improving membrane permeability while blocking a metabolically labile site (C5-H). -

Electronic Tuning: The electron-withdrawing nature of the C4-ester and C5-chloro groups significantly acidifies the C2-proton (

~26-28), facilitating C-H functionalization but also requiring careful base selection during other transformations. -

Vector Orthogonality:

-

C4-Ester: Electrophilic carbonyl (Amidation/Reduction).

-

C5-Chloro: Electrophilic handle (Pd-catalyzed cross-coupling).

-

C2-Proton: Nucleophilic (via deprotonation) or radical (via C-H activation) handle.

-

Divergent Synthesis Map

The following diagram illustrates the logical flow of modifying this scaffold. Note the "Order of Operations" logic: C4 modifications are generally most robust, while C5 and C2 functionalizations require chemoselectivity considerations.

Figure 1: Divergent synthesis vectors for Methyl 5-chlorothiazole-4-carboxylate. The C4, C5, and C2 positions offer orthogonal reactivity profiles.

Vector 1: The C4-Ester (Library Generation)

The methyl ester is the most robust handle. Direct aminolysis of thiazole esters is often sluggish due to the electron-deficient ring deactivating the carbonyl carbon. The most reliable "self-validating" protocol involves hydrolysis followed by HATU-mediated coupling.

Experimental Protocol: Hydrolysis & Amidation

Step A: Saponification

-

Dissolution: Dissolve Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv) in THF:Water (3:1).

-

Reagent: Add LiOH·H₂O (1.5 equiv). Why LiOH? It is milder than NaOH and prevents potential decarboxylation or nucleophilic attack at the C5-Cl site.

-

Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LCMS (Disappearance of ester, appearance of acid peak).

-

Workup: Acidify to pH 3 with 1N HCl. The acid product typically precipitates. Filter and dry.

Step B: Amide Coupling (HATU Method)

-

Activation: To a solution of the carboxylic acid (1.0 equiv) in DMF, add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 mins to form the active ester.

-

Coupling: Add the amine (R-NH₂, 1.1 equiv).

-

Completion: Stir at RT for 2-12 hours.

-

Validation: LCMS should show [M+H]⁺ corresponding to the amide.

Vector 2: The C5-Chloro (Cross-Coupling)

The Challenge: The C5-Cl bond in thiazoles is less reactive than C2-halides or phenyl chlorides due to the specific electronic distribution of the 1,3-azole ring. Standard catalysts (e.g., Pd(PPh₃)₄) often fail or require harsh temperatures that degrade the ester. The Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling

Substrate: Methyl 5-chlorothiazole-4-carboxylate Coupling Partner: Aryl Boronic Acid (Ar-B(OH)₂)

-

System Setup: In a microwave vial, combine the thiazole (1.0 equiv), Ar-B(OH)₂ (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst: Add XPhos Pd G2 (2-5 mol%).

-

Expert Insight: XPhos is superior here because it prevents the formation of inactive Pd-dimers and accelerates oxidative addition into the hindered/deactivated C5-Cl bond.

-

-

Solvent: Add 1,4-Dioxane:Water (4:1). Degas with Nitrogen for 5 mins.

-

Reaction: Heat to 80°C (oil bath) or 100°C (Microwave) for 1-2 hours.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Vector 3: The C2-H (Late-Stage Functionalization)

The C2 proton is the "wildcard." It allows for C-H activation, but one must be careful not to displace the C5-Cl.

Mechanism: C-H Arylation vs. Lithiation

-

Lithiation (TMPMgCl·LiCl): Requires -78°C. Can be risky as the resulting anion can undergo "halogen dance" (migration of the Cl from C5 to C2).

-

Pd-Catalyzed C-H Activation: The preferred method for medicinal chemistry. It uses the acidity of C2-H to form a C-Pd bond without pre-functionalization.

Experimental Protocol: C2-Arylation

-

Reagents: Combine Thiazole (1 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv).

-

Role of Silver: Ag₂CO₃ acts as a halide scavenger and oxidant, regenerating the Pd(II) species.

-

-

Ligand: PPh₃ (10 mol%) or reaction can be ligand-free (Jeffery conditions).

-

Conditions: DMF, 120°C, 16 hours.

-

Note: This reaction is sensitive to sterics on the Aryl Iodide.

Biological Context & Applications

Derivatives of this scaffold are critical in two major therapeutic areas:

-

Anti-Tubercular Agents: The thiazole-4-carboxylate core mimics the structure of thiolactomycin, targeting the

-ketoacyl-ACP synthase (mtFabH). -

Kinase Inhibitors: The 5-aryl-thiazole motif (accessible via Vector 2) serves as a hinge-binder in various kinase inhibitors (e.g., Dasatinib analogs), where the Nitrogen interacts with the hinge region of the ATP binding site.

Data Summary: Reactivity Comparison

| Position | Substituent | Reactivity Type | Preferred Reagent/Catalyst | Critical Constraint |

| C4 | Methyl Ester | Hydrolysis/Amidation | LiOH / HATU | Avoid strong heating with NaOH (Decarboxylation risk) |

| C5 | Chlorine | Suzuki/Buchwald | XPhos Pd G2 / Pd(dtbpf) | Standard Pd(PPh₃)₄ is often inactive.[1][2] |

| C2 | Hydrogen | C-H Activation | Pd(OAc)₂ / Ag₂CO₃ | High acidity ( |

References

-

Al-Balas, Q., et al. (2009).[3] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Link

-

Gou, S., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization. MDPI Molecules. Link

-

Kalogirou, A. S., et al. (2023).[1][4] Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. MDPI Molbank. Link

- Strotman, N. A., et al. (2010). Catalyst Development for the Suzuki−Miyaura Coupling of Heteroaryl Chlorides. Journal of Organic Chemistry. (General reference for XPhos utility in heteroaryl chlorides).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Orthogonal Functionalization of Methyl 5-chlorothiazole-4-carboxylate: A Strategic Guide for Drug Discovery

Executive Summary

In the landscape of modern drug discovery and agrochemical development, halogenated heterocyclic esters serve as indispensable scaffolds.1 (CAS: 1784463-68-8) stands out as a highly versatile, bifunctional building block[1]. By possessing both a C4-methyl ester and a C5-chlorine atom, this molecule offers two distinct, orthogonal handles for derivatization. This whitepaper provides an in-depth mechanistic analysis of its reactivity, structural properties, and field-proven experimental protocols designed for robust, scalable synthesis.

Physicochemical & Structural Profiling

Understanding the baseline properties of Methyl 5-chlorothiazole-4-carboxylate is critical for predicting its behavior in various solvent systems and reaction conditions. The data below synthesizes its core .

| Property | Value |

| Chemical Name | Methyl 5-chlorothiazole-4-carboxylate |

| CAS Registry Number | 1784463-68-8 |

| Molecular Formula | C5H4ClNO2S |

| Molecular Weight | 177.61 g/mol |

| SMILES String | O=C(C1=C(Cl)SC=N1)OC |

| InChI Key | CBUGUIRVEVWZGR-UHFFFAOYSA-N |

| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/N2) |

| Topological Polar Surface Area | 93.4 Ų |

Mechanistic Rationale: Orthogonal Reactivity

The strategic value of this scaffold lies in its orthogonal reactivity, which allows chemists to sequentially modify the C4 and C5 positions without cross-interference, a technique frequently utilized in the 2[2].

-

C4-Ester (Nucleophilic Acyl Substitution): The methyl ester is primed for hydrolysis. Treatment with aqueous lithium hydroxide (LiOH) in a THF/MeOH mixture rapidly yields the corresponding 5-chlorothiazole-4-carboxylic acid. Causality: This is driven by the hard nucleophilicity of the hydroxide ion attacking the electrophilic carbonyl carbon. The resulting acid can be subsequently coupled with diverse amines using uronium-based coupling reagents (e.g., HATU) to generate thiazole-4-carboxamides.

-

C5-Chlorine (Cross-Coupling & SNAr): The thiazole ring is inherently electron-deficient. The presence of the electron-withdrawing ester at C4 further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pi-system. Causality: This electronic activation makes the C5-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines and thiolates. Furthermore, the C-Cl bond readily undergoes oxidative addition with Palladium(0) catalysts, enabling Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions to introduce aryl, alkyl, or alkynyl groups at the C5 position.

Logical Decision Tree for Functionalization

Orthogonal functionalization pathways of Methyl 5-chlorothiazole-4-carboxylate.

Validated Experimental Workflow: C5 Suzuki-Miyaura Coupling

The following protocol outlines a highly efficient C5-arylation. It is designed as a self-validating system, where visual cues and strategic reagent choices ensure high fidelity and yield.

Step-by-step experimental workflow for C5 Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

-

Reagent Preparation: In a flame-dried Schlenk flask, combine Methyl 5-chlorothiazole-4-carboxylate (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

-

Base and Catalyst Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) and the precatalyst Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

-

Causality: K₂CO₃ is specifically selected because its mild basicity is sufficient to facilitate the transmetalation step of the boronic acid, yet gentle enough to prevent premature hydrolysis of the C4-methyl ester.

-

-

Solvent Addition and Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Purge the reaction vessel with Nitrogen or Argon for 3 cycles (vacuum/backfill).

-

Self-Validation: Oxygen must be rigorously excluded. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base, preventing reaction stalling.

-

-

Reaction Execution: Heat the mixture to 90°C for 12 hours.

-

Self-Validation: The mixture will transition from a bright yellow suspension to a dark brown/black mixture, visually indicating the formation of the active Pd(0) species. Monitor via TLC (Hexanes/EtOAc 7:3); the starting material (UV active at 254 nm) should completely disappear.

-

-

Workup and Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the C5-arylated product.

References

- Title: 1784463-68-8 - Accel Scientific Source: Accel Scientific URL

- Title: Methyl 5-chlorothiazole-4-carboxylate | 1784463-68-8 Source: MilliporeSigma URL

- Title: Organic Letters Vol. 5 No.

Sources

Methodological & Application

Application Note: Methyl 5-chlorothiazole-4-carboxylate in Medicinal Chemistry

Executive Summary

Methyl 5-chlorothiazole-4-carboxylate is a high-value heterocyclic building block characterized by a trifunctional core: a thiazole ring, a reactive chlorine atom at the C5 position, and a methyl ester at the C4 position. This unique substitution pattern allows for orthogonal functionalization strategies, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .

This guide details the chemical reactivity profile of this scaffold and provides validated protocols for its transformation into bioactive libraries. Key applications include the development of kinase inhibitors, anti-tubercular agents, and MUC1 oncoprotein inhibitors.

Chemical Profile & Reactivity Map

The thiazole ring is electron-deficient, similar to pyridine. The presence of the electron-withdrawing ester group at C4 and the chlorine at C5 creates a distinct electronic environment:

-

C4-Ester: Susceptible to hydrolysis, reduction, and amidation. It serves as the primary vector for expanding the molecule into the solvent-exposed regions of a protein binding pocket.

-

C5-Chloride: A handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Stille). While less reactive than 2-chlorothiazoles towards

, the C5-Cl bond is activated for oxidative addition by palladium catalysts, especially when using electron-rich ligands. -

C2-Position (if unsubstituted): The most acidic proton on the ring (

), allowing for direct C-H activation or lithiation-quenching sequences.

Visualization: Functionalization Workflow

Figure 1: Orthogonal functionalization pathways for Methyl 5-chlorothiazole-4-carboxylate.

Detailed Application Protocols

Protocol A: Hydrolysis to 5-Chlorothiazole-4-carboxylic Acid

Objective: Generate the free acid for subsequent peptide coupling or solubility enhancement. Mechanism: Base-catalyzed saponification.

Materials:

-

Methyl 5-chlorothiazole-4-carboxylate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)

-

Solvent: THF/Water (3:1 v/v)

-

1M HCl (for acidification)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g (approx. 5.2 mmol) of the ester in 15 mL of THF.

-

Activation: Add a solution of LiOH·H₂O (436 mg, 10.4 mmol) in 5 mL of water dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the ester peak.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Cool the aqueous residue to 0°C.

-

Acidify carefully with 1M HCl to pH ~3. A white precipitate should form.

-

-

Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum.

-

Note: If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

-

Expected Yield: >90% Data Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl singlet (~3.8 ppm) and the appearance of a broad carboxylic acid proton (~13.0 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce aryl or heteroaryl diversity at the 5-position. Challenge: The 5-chloro substituent is less reactive than 5-bromo or 5-iodo analogs. The use of specialized phosphine ligands (e.g., XPhos, SPhos) is critical to facilitate the oxidative addition step.

Materials:

-

Methyl 5-chlorothiazole-4-carboxylate (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

-

Base: K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) degassed.

Step-by-Step Procedure:

-

Preparation: In a microwave vial or pressure tube, combine the ester (1.0 eq), aryl boronic acid (1.2 eq), and base.

-

Inert Atmosphere: Purge the vial with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Add the Pd source and ligand (or pre-catalyst) and the degassed solvent mixture. Seal the vessel immediately.

-

Heating:

-

Thermal: Heat at 90°C for 12–16 hours.

-

Microwave: Irradiate at 110°C for 30–60 minutes.

-

-

Workup:

-

Filter through a pad of Celite to remove Pd residues. Wash with EtOAc.

-

Partition between EtOAc and water. Wash organic layer with brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Scientific Insight: The electron-withdrawing ester at C4 decreases the electron density of the thiazole ring. While this deactivates the ring towards electrophilic attack, it can stabilize the anionic intermediate in

Protocol C: Direct Amidation (Library Generation)

Objective: Rapid synthesis of thiazole-4-carboxamides. Method: One-pot hydrolysis-coupling or direct aminolysis (using AlMe₃).

Direct Aminolysis (Trimethylaluminum Method): Caution: Pyrophoric reagent.